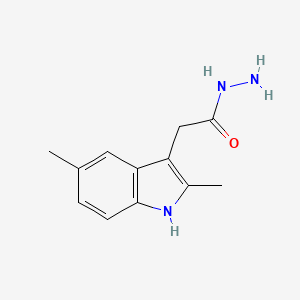![molecular formula C15H11N3O5S B12451588 4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12451588.png)
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound that features a benzoic acid core with a complex substituent group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps:
Carbonylation: The attachment of a carbonyl group, which can be achieved through reactions such as the Friedel-Crafts acylation.
Coupling Reaction: The final step involves coupling the synthesized intermediate with benzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) solvent.
Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO) solvent.
Major Products
Oxidation: 4-({[(4-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Reduction: 4-({[(4-Hydroxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions can influence its binding affinity to proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-({[(4-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 4-({[(4-Hydroxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- 4-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
Uniqueness
4-({[(4-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in redox chemistry and as a precursor for further functionalization. The compound’s ability to undergo various chemical transformations also enhances its versatility in synthetic applications.
Eigenschaften
Molekularformel |
C15H11N3O5S |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
4-[(4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H11N3O5S/c19-13(9-3-7-12(8-4-9)18(22)23)17-15(24)16-11-5-1-10(2-6-11)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24) |
InChI-Schlüssel |
AABMNJJVMRTJJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B12451512.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B12451527.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)
![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)

![2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12451596.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)

![N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12451604.png)



